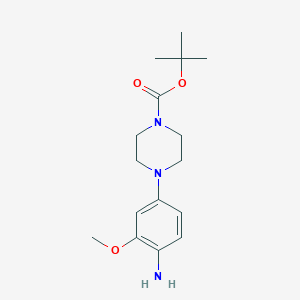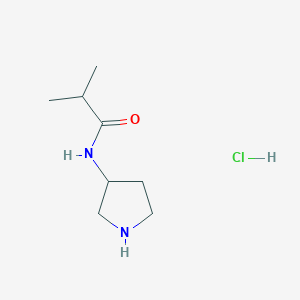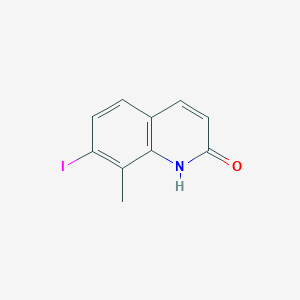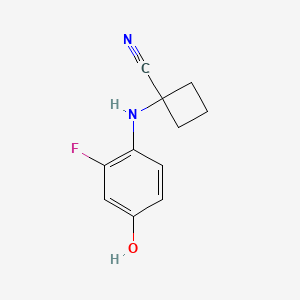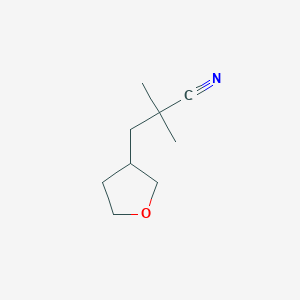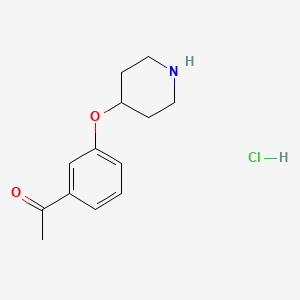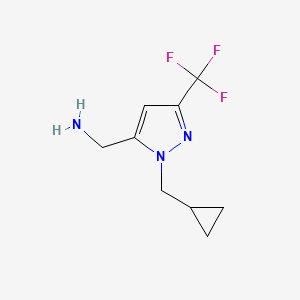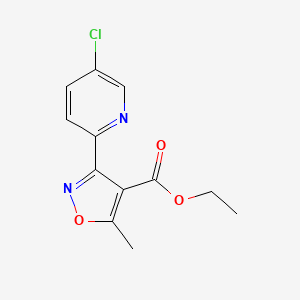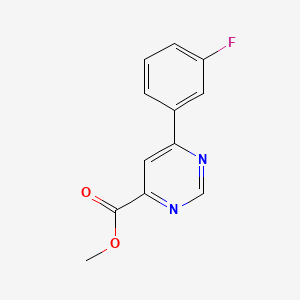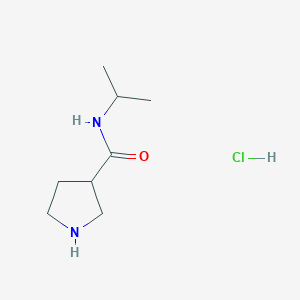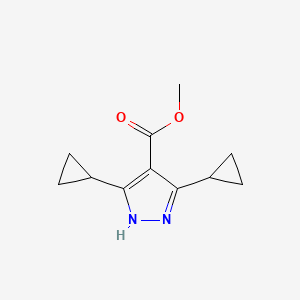![molecular formula C12H17NO2S B1469471 Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate CAS No. 1335140-16-3](/img/structure/B1469471.png)
Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate
Descripción general
Descripción
Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 . It’s also known as Propanoic acid, 2-[(3-aminophenyl)thio]-2-methyl-, ethyl ester .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate, such as thioxopyrimidines and their condensed analogs, often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate consists of a propanoic acid backbone with a 3-aminophenylthio group and a methyl group attached to the second carbon atom. An ethyl ester group is also attached to the carboxyl group of the propanoic acid backbone .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate are not available in the retrieved data, compounds with similar structures, such as 2-aminothiazoles, have been studied extensively. These compounds have been found to participate in a variety of reactions, including Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Transformation into Ethyl 2-Aminopropenoate: Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is transformed into ethyl 2-aminopropenoate with 3-phenylthio or 3-ethoxy substituent upon treatment with thiophenol or sodium (or lithium) ethoxide in ethanol. This process was explored in the synthesis and reaction with nucleophiles, indicating the compound's versatility in organic synthesis (Kakimoto et al., 1982).
Crystal Structure and Interactions
- Study of Molecular Interactions: Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, demonstrates unusual N⋯π and O⋯π interactions, contributing to a deeper understanding of crystal packing and molecular interactions. Such insights are crucial in materials science and drug design (Zhang et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Properties: Derivatives of ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate exhibit significant corrosion inhibition efficiency. This is particularly true for Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, which has been studied for its efficiency in preventing corrosion of metals in acidic environments, a crucial application in industrial chemistry (Djenane et al., 2019).
Industrial Applications
- Applications in Industry: Certain derivatives synthesized from ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate, such as thio-1,3,4-oxadiazol-2-yl derivatives, have industrial applications. These compounds have been studied for their chemical structure, thermal stability, and potential use in photoelectronic devices (Shafi et al., 2021).
Potential Antimicrobial Properties
- Antimicrobial Activity of Derivatives: Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, related to the compound , show promising antimicrobial properties. These properties indicate potential applications in pharmaceuticals and healthcare (Prasad et al., 2017).
Direcciones Futuras
The future directions for research on Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate and similar compounds could involve further exploration of their diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . Additionally, the development of new effective methods for their synthesis could be a promising area of research .
Propiedades
IUPAC Name |
ethyl 2-(3-aminophenyl)sulfanyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTIMFAYIFZFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



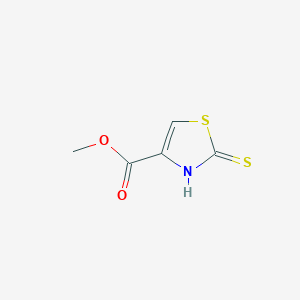
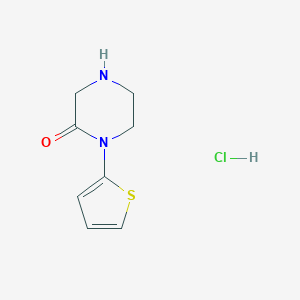
![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)
